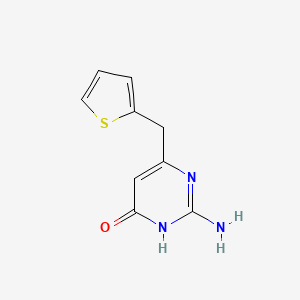

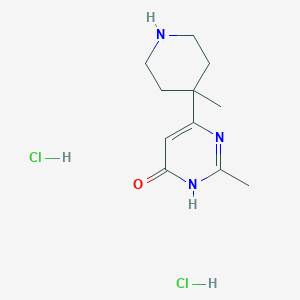

![molecular formula C12H18BN3O4 B1414575 3-Amino-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazine-2-carboxylic acid methyl ester CAS No. 1874279-25-0](/img/structure/B1414575.png)

3-Amino-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazine-2-carboxylic acid methyl ester

Übersicht

Beschreibung

The compound “3-Amino-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazine-2-carboxylic acid methyl ester” is a chemical compound that likely contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a boronic ester group, which is often used in coupling reactions .

Molecular Structure Analysis

The molecular structure of this compound likely includes a pyrazine ring and a boronic ester group. The boronic ester group is attached to the pyrazine ring at the 6-position, and an amino group is attached at the 3-position . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis

Boronic esters, such as the one in this compound, are often used in coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction . They can react with various types of organic compounds to form carbon-carbon bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with similar structures have been reported to be liquids at room temperature . The compound’s solubility, boiling point, and other properties would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Synthesis Techniques and Characterization : The compound has been synthesized through multi-step reactions, including three-step substitution processes. Techniques such as FTIR, NMR spectroscopy, and mass spectrometry confirm the structures of the compounds. Single crystal X-ray diffraction and density functional theory (DFT) are used for crystallographic and conformational analyses, ensuring the molecular structures are consistent with the crystal structures determined by X-ray diffraction (Huang et al., 2021).

Chemical Properties and Applications

Molecular Electrostatic Potential and Frontier Molecular Orbitals : DFT studies reveal insights into the molecular electrostatic potential and frontier molecular orbitals of these compounds, unveiling some physicochemical properties. These findings can contribute to understanding the compound's reactivity and potential applications in various scientific fields (Huang et al., 2021).

Novel Synthesis Methods : Research demonstrates a versatile synthesis method for related compounds, like 6-oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic acid methyl esters, utilizing multi-component reactions. Such methods expand the synthetic possibilities for derivatives of this compound, which can be crucial in developing new materials or pharmaceuticals (Illgen et al., 2004).

Role in Polymer Synthesis : The compound and its derivatives are used in synthesizing luminescent polymers, indicating its utility in material science. For instance, their use in palladium-catalyzed Suzuki coupling reactions aids in synthesizing copolymers with specific optical properties, which have potential applications in optoelectronics and photonics (Cheon et al., 2005).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 2-methoxypyridine-5-boronic acid pinacol ester , are known to interact with various enzymes and receptors in the body.

Mode of Action

Boronic acid derivatives, like this compound, are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can alter their function .

Biochemical Pathways

Boronic acid derivatives are often used in organic synthesis and medicinal chemistry due to their ability to form boronate esters with diols, a reaction that is often exploited in various biochemical pathways .

Pharmacokinetics

Boronic acids are known to have good oral bioavailability and can cross cell membranes .

Result of Action

The interaction of boronic acid derivatives with biological targets can lead to various cellular responses, depending on the specific target and the nature of the interaction .

Action Environment

Environmental factors such as pH, temperature, and the presence of diols can influence the stability and efficacy of boronic acid derivatives. For example, boronic acids can form boronate esters in the presence of diols, a reaction that is reversible and dependent on pH .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 3-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BN3O4/c1-11(2)12(3,4)20-13(19-11)7-6-15-9(14)8(16-7)10(17)18-5/h6H,1-5H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRLHTTZNZPOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=N2)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-3-[(Aminocarbonothioyl)hydrazono]-N-butyl-2-oxoindoline-5-sulfonamide](/img/structure/B1414492.png)

![6-tert-butyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B1414495.png)

![6,7-Dichloro-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414498.png)

![6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid](/img/structure/B1414501.png)

![6-(1-Hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1414506.png)

acetonitrile](/img/structure/B1414514.png)